Citropin-2.1.3

antimicrobial peptide minimum inhibitory concentration citropin structure-activity relationship

Citropin-2.1.3 (GLIGSIGKALGGLLVDVLKPKLQAAS) is a 26-residue linear cationic antimicrobial peptide (AMP) isolated from the dorsal and submental skin glands of the Australian Blue Mountains tree frog Litoria citropa. It belongs to the citropin family of host-defence peptides and is classified as antibacterial and anti-Gram-positive.

Molecular Formula
Molecular Weight
Cat. No. B1577471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitropin-2.1.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citropin-2.1.3 for Research Procurement: Baseline Identity, Source, and Physicochemical Profile


Citropin-2.1.3 (GLIGSIGKALGGLLVDVLKPKLQAAS) is a 26-residue linear cationic antimicrobial peptide (AMP) isolated from the dorsal and submental skin glands of the Australian Blue Mountains tree frog Litoria citropa [1]. It belongs to the citropin family of host-defence peptides and is classified as antibacterial and anti-Gram-positive [2]. Physicochemically, it has a net charge of +2, a hydrophobicity index of 0.835, a Boman index of 19.86 kcal/mol, and a molecular mass of 2519.07 Da [3]. Commercially, it is available at >95% purity by RP-HPLC from multiple peptide synthesis vendors for research use only .

Why Citropin-2.1.3 Cannot Be Substituted with Other Citropin-Family Peptides


The citropin peptide family exhibits striking functional divergence driven by subtle sequence variations, particularly at the C-terminus. While citropin 1.1 and 1.2 are wide-spectrum antibiotics active at low µg/mL concentrations against multiple Gram-positive pathogens [1], Citropin-2.1.3 bears a four-residue C-terminal extension (QAAS) that profoundly attenuates its antimicrobial potency and restricts its target spectrum [2]. Even the immediate precursor Citropin-2.1 – identical except lacking the QAAS tail – shows a 2-fold lower MIC against the same indicator strain [3]. Substituting any active citropin for Citropin-2.1.3 defeats its primary research utility as a naturally occurring low-activity comparator; conversely, deploying Citropin-2.1.3 where potent antibacterial action is required will yield false-negative results. Selection must therefore be guided by the specific quantitative differentiation evidence below.

Citropin-2.1.3 Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


Antibacterial Potency Deficit vs. Citropin-1.2: >30-Fold Higher MIC Against the Same Gram-Positive Indicator Strain

Citropin-2.1.3 exhibits profoundly attenuated antibacterial activity compared to the major skin peptide Citropin-1.2. Against Leuconostoc lactis – the only Gram-positive organism for which quantitative data are documented for both peptides – Citropin-2.1.3 requires an MIC of 100 µg/mL, whereas Citropin-1.2 achieves inhibition at 3 µg/mL, representing a >30-fold potency deficit [1][2]. This difference is consistent with the original characterization of C-terminally extended citropins as displaying 'minimal antibacterial activity' [3].

antimicrobial peptide minimum inhibitory concentration citropin structure-activity relationship

Potency Difference vs. Immediate Parent Citropin-2.1: C-Terminal QAAS Extension Reduces Activity 2-Fold

The direct structural parent of Citropin-2.1.3 is Citropin-2.1 (GLIGSIGKALGGLLVDVLKPKL), which lacks only the C-terminal QAAS tetrapeptide. Against the shared indicator organism Leuconostoc lactis, Citropin-2.1 has an MIC of 50 µg/mL compared to 100 µg/mL for Citropin-2.1.3, establishing that the QAAS extension alone reduces antibacterial potency by 2-fold under identical assay conditions [1][2]. The extension also alters key physicochemical parameters: hydrophobicity decreases from 1.018 to 0.835 and the Boman index (a predictor of peptide binding potential) drops from 25.18 to 19.86 kcal/mol [3][4].

peptide structure-activity relationship C-terminal modification antimicrobial peptide engineering

Restricted Antimicrobial Spectrum vs. Citropin-1.2: Single Documented Target Versus Seven Gram-Positive Species

Citropin-2.1.3 has documented antibacterial activity against only one Gram-positive species: Leuconostoc lactis (MIC=100 µg/mL) [1]. In contrast, the major skin peptide Citropin-1.2 exhibits activity against at least seven Gram-positive species from the same source study, including Bacillus cereus (MIC=25 µg/mL), Leuconostoc lactis (MIC=3 µg/mL), Listeria innocua (MIC=100 µg/mL), Micrococcus luteus (MIC=12 µg/mL), Staphylococcus aureus (MIC=25 µg/mL), Staphylococcus epidermidis (MIC=25 µg/mL), and Streptococcus uberis (MIC=12 µg/mL) [2]. This represents a 7-fold difference in documented target breadth, though the data originate from the same primary isolation publication [3].

antimicrobial spectrum Gram-positive selectivity peptide target profiling

Membrane Lytic Mechanism Class Assignment: Citropin-2.1.3 Predicted to Follow Carpet Model Based on Citropin Family Behavior

The membrane lytic mechanism of Citropin-2.1.3 has not been directly studied, but class-level evidence from the citropin family provides mechanistic context. Direct visualization studies using giant unilamellar vesicles (GUVs) demonstrated that Citropin 1.1 induces total membrane destabilization with vesicle burst without sequential probe leakage, a pattern assigned to the carpet mechanism of lytic action, in contrast to the pore-forming mechanism observed for Maculatin 1.1 [1]. Given that Citropin-2.1.3 shares the core amphipathic sequence of the citropin family despite its C-terminal extension, it is predicted to operate via a carpet-type mechanism, though its attenuated potency suggests reduced membrane-binding efficiency. Importantly, no direct experimental confirmation exists for Citropin-2.1.3 specifically [2].

membrane disruption mechanism carpet model antimicrobial peptide biophysics

Procurement-Driven Application Scenarios for Citropin-2.1.3 Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies: Isogenic Pair with Citropin-2.1 for C-Terminal Extension Analysis

Citropin-2.1.3 and Citropin-2.1 form a minimal-difference isogenic pair differing only by the C-terminal QAAS tetrapeptide. This enables precise SAR studies where the 2-fold MIC difference (100 vs. 50 µg/mL against Leuconostoc lactis) and the 21% reduction in Boman index can be directly attributed to C-terminal extension effects [1][2]. Researchers investigating how peptide length and C-terminal composition modulate membrane interaction, antimicrobial potency, and selectivity should procure both peptides from the same synthesis batch for controlled comparisons.

Negative Control for Citropin Antibacterial Screening Assays

With an MIC of 100 µg/mL against Leuconostoc lactis – >30-fold higher than Citropin-1.2 (3 µg/mL) [1] – Citropin-2.1.3 serves as a naturally occurring low-activity citropin suitable as a negative or baseline control in antibacterial screening campaigns. Its shared citropin backbone ensures that observed effects of active analogs can be discriminated from non-specific peptide-membrane effects. The original literature explicitly notes that C-terminally extended citropins 'show minimal antibacterial activity,' supporting this application [2].

Membrane Biophysics Research: Probing the Relationship Between Peptide Hydrophobicity and Carpet Mechanism Efficiency

The citropin family operates via a carpet-type membrane disruption mechanism as demonstrated for Citropin 1.1 in GUV leakage assays [1]. Citropin-2.1.3, with its reduced hydrophobicity (0.835 vs. 1.018 for Citropin-2.1) [2], provides a tool for investigating the hydrophobicity threshold required for efficient carpet-mechanism membrane lysis. Researchers can compare membrane binding, insertion, and lysis kinetics across the Citropin-2.1/2.1.3 pair to isolate the contribution of C-terminal hydrophobicity to carpet mechanism efficiency.

Evolutionary and Regulatory Mechanism Studies: Natural Peptide Inactivation via C-Terminal Extension

The Wegener et al. (1999) study established that Litoria citropa produces an endoprotease that deactivates membrane-active peptides by N-terminal truncation, and that C-terminally extended variants like Citropin-2.1.3 represent naturally occurring low-activity forms whose biological role remains unknown [1]. Procuring Citropin-2.1.3 enables research into amphibian innate immunity regulation, pro-peptide activation mechanisms, and the evolutionary conservation of low-activity peptide isoforms in host defence secretions.

Quote Request

Request a Quote for Citropin-2.1.3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.